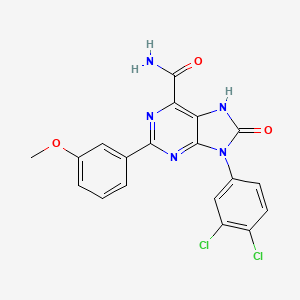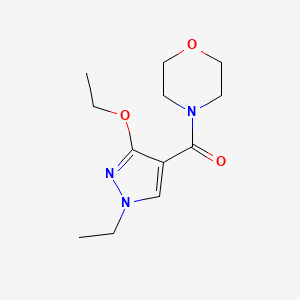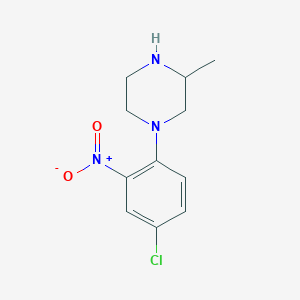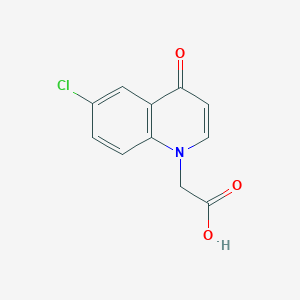![molecular formula C8H9BrCl2N2S B2968013 {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 938156-42-4](/img/structure/B2968013.png)
{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the CAS number 938156-42-4 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound is stored in a cool place . The boiling point and other physical and chemical properties are not specified .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors for Antitumor Applications
A study conducted by Ilies et al. (2003) investigated a series of halogenated sulfonamides, including derivatives structurally similar to "{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide," for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds showed potent inhibition, suggesting their potential as antitumor agents (Ilies et al., 2003).
Green Chemistry Approaches in Organic Synthesis
Research by Boovanahalli et al. (2004) explored the use of ionic liquids for the nucleophilic displacement reactions, demonstrating environmentally friendly methods for generating phenols from aryl alkyl ethers. This study illustrates the broader applicability of compounds like "this compound" in green chemistry applications (Boovanahalli et al., 2004).
Novel Sulfanilamide Derivatives for Antimicrobial Activity
Wang et al. (2011) synthesized novel diphenyl piperazine-based sulfanilamides, showing significant antibacterial and antifungal activities. This research underscores the importance of sulfanilamide derivatives, including "this compound," in developing new antimicrobial agents (Wang et al., 2011).
Corrosion Inhibition for Industrial Applications
Lagrenée et al. (2002) investigated the use of triazole derivatives for corrosion inhibition of mild steel in acidic media. The study's findings on the efficacy of sulfur-containing compounds in preventing corrosion highlight the potential industrial applications of compounds like "this compound" in materials science (Lagrenée et al., 2002).
Alternatives to Methyl Bromide for Pest Control
Fields and White (2002) reviewed alternatives to methyl bromide for controlling stored-product and quarantine insects, including the use of sulfur-containing compounds. This research suggests potential applications of "this compound" in developing safer, more environmentally friendly pest control methods (Fields & White, 2002).
Safety and Hazards
The compound is used only for research and development, under the supervision of a technically qualified individual . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPWXIJGKIWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC(=N)N)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)
![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)


![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)

